N-(3-chloro-4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide
Description
N-(3-chloro-4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide is a heterocyclic organic compound featuring a tetrahydropyrimidine core fused with a quinazolinyl substituent and a carboxamide group. The compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via its quinazoline and pyrimidine motifs, which are common in kinase inhibitors .
Properties
Molecular Formula |
C21H19ClN6O2 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H19ClN6O2/c1-11-7-8-13(9-15(11)22)24-19(30)17-10-18(29)27-21(26-17)28-20-23-12(2)14-5-3-4-6-16(14)25-20/h3-9,17H,10H2,1-2H3,(H,24,30)(H2,23,25,26,27,28,29) |
InChI Key |
JWGSVXDKCFWPHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC(=N2)NC3=NC4=CC=CC=C4C(=N3)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Synthesis of the Tetrahydropyrimidine Ring: This step involves the condensation of urea or thiourea with β-dicarbonyl compounds under reflux conditions.
Coupling Reaction: The final step is the coupling of the quinazoline derivative with the tetrahydropyrimidine intermediate in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicine, N-(3-chloro-4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its unique properties may lend themselves to applications in coatings, polymers, or other advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The quinazoline moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The tetrahydropyrimidine ring could also play a role in binding interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining tetrahydropyrimidine, quinazoline, and carboxamide functionalities. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Analysis
Bioactivity Trends: Quinazoline-containing derivatives (e.g., ID: 924874-35-1) show stronger antimicrobial activity than non-quinazoline analogs, likely due to enhanced membrane permeability and target binding . The thioxo group in tetrahydropyrimidine-carboxamide analogs (e.g., ) improves solubility and microbial target engagement compared to oxo derivatives.
Isoelectronic quinazoline and pyrimidine cores (as per ) suggest similar reactivity, but divergent substituents (e.g., methoxypropyl vs. methylquinazolinyl) lead to distinct pharmacological profiles .
Synthetic Accessibility :
- Cyclocondensation methods used for tetrahydropyrimidine-carboxamides (e.g., ) are likely applicable to the target compound, though quinazoline incorporation may require multi-step functionalization .
Biological Activity
The compound N-(3-chloro-4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic molecule that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Molecular Formula
The molecular formula of the compound is , which indicates the presence of various functional groups that may contribute to its biological activity.
Structural Features
- Chloro and Methyl Substituents : The presence of a chloro group and methyl groups on the phenyl and quinazoline rings may enhance lipophilicity and receptor binding.
- Tetrahydropyrimidine Core : This core structure is often associated with various biological activities, including antitumor effects.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 372.82 g/mol |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been shown to induce apoptosis in cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause S-phase arrest in HepG2 liver cancer cells, leading to inhibited proliferation .
- Apoptosis Induction : Mechanistic studies indicate that it activates caspase pathways and alters the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Farnesyltransferase : Molecular docking studies suggest that the compound binds effectively to farnesyltransferase, a key enzyme involved in cellular signaling pathways related to cancer progression .
- Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) and subsequent apoptosis .
Table 2: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in HepG2 cells | |
| Cell Cycle Arrest | S-phase arrest observed | |
| Enzyme Inhibition | Binds to farnesyltransferase |
Study on HepG2 Cells
In a controlled study, HepG2 cells were treated with varying concentrations of the compound. The results showed a concentration-dependent increase in cell cycle arrest and apoptosis markers. Specifically:
- At 4 μM concentration, there was a notable increase in S-phase cells from 26.43% (control) to 36.96% .
- Western blot analysis revealed significant upregulation of Bax and downregulation of Bcl-2 following treatment with the compound.
Comparative Studies
Comparative studies with other known antitumor agents demonstrated that this compound exhibited superior potency against several cancer cell lines, suggesting its potential as a lead compound for further drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
